molecular formula C7H3BrClIN2 B1457317 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 876343-87-2

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1457317
CAS RN: 876343-87-2
M. Wt: 357.37 g/mol
InChI Key: UDHXQNMKGZFHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium iodide in acetonitrile, followed by the addition of acetyl chloride . The mixture is then heated to reflux for 17 hours. After cooling, the mixture is filtered and the solid is collected .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine ring substituted with bromine, chlorine, and iodine atoms . The SMILES string representation of this compound is Brc1cnc2[nH]c(I)cc2c1 .


Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of Nucleoside Antibiotics

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives have been utilized in the synthesis of certain nucleoside antibiotics. For instance, Hinshaw et al. (1969) describe the synthesis of 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d]pyrimidine, a compound related to pyrrolopyrimidine nucleoside antibiotics. This compound is notable for its potential biochemical significance in the field of antibiotic development (Hinshaw, Gerster, Robins, & Townsend, 1969).

Halogenation of Polyalkylbenzenes

Research by Bovonsombat and Mcnelis (1993) demonstrates the use of halogenated compounds, including 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, in the ring halogenation of polyalkylbenzenes. This process is important for the synthesis of mixed halogenated compounds, which have various applications in organic chemistry and pharmaceuticals (Bovonsombat & Mcnelis, 1993).

Fischer Cyclization in Heterocycle Synthesis

Alekseyev, Amirova, and Terenin (2015) developed a simple synthesis method for heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization. This method allows for the construction of complex structures like the 5-bromo-7-azaindole scaffold, which has potential applications in pharmaceuticals and material sciences (Alekseyev, Amirova, & Terenin, 2015).

Synthesis of Antibacterial and Antioxidant Compounds

Variya, Panchal, and Patel (2019) synthesized a series of sulfonamide derivatives linked to 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. These compounds exhibited significant antibacterial and antioxidant properties, highlighting the potential of 5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivatives in the development of new drugs with antimicrobial and antioxidative effects (Variya, Panchal, & Patel, 2019).

Development of Fluorophores for OLEDs and Bio-Imaging

Cardoza, Das, and Tandon (2019) established a Pd-catalyzed synthesis method for multi-aryl 7-azaindoles using sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. These compounds demonstrated aggregate-induced emission, making them useful as fluorophores in organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).

Safety and Hazards

The compound is classified as a warning signal word . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-2-11-7-3(6(4)9)1-5(10)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHXQNMKGZFHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=C(C(=C21)Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733225
Record name 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

876343-87-2
Record name 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of a 4:6 mixture of 1-benzenesulfonyl-5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine and 5-bromo-4-chloro-2-iodo-1-(2-iodobenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine (100 mg, 0.178 mmol) in THF (4 mL) was added 3N NaOH in methanol (1 mL), and the mixture was stirred at RT for 30 min. The reaction was quenched with saturated ammonium chloride solution (2 mL), water (5 mL) was added, and the mixture was filtered. The precipitate obtained was washed with water (3×10 mL) followed by hexane (3×10 mL) and dried under vacuum to yield the title compound as white solid. 1H NMR (400 MHz, CD3OD): δ=8.21 (s, 1H), 6.74 (s, 1H); MS (ES+): m/z 358.75 (100) [MH+]; HPLC: tR=5.68 min (ZQ2000, nonpolar—15 min).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.